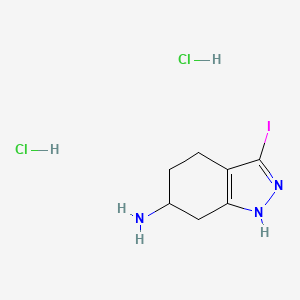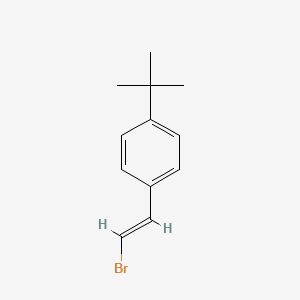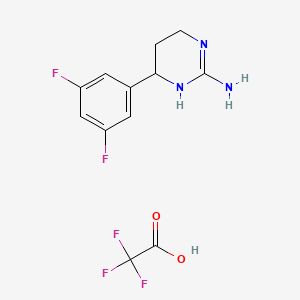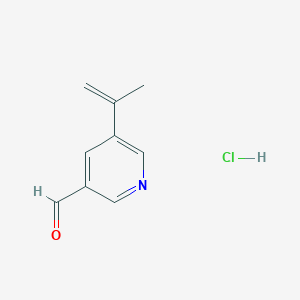
5-(Prop-1-en-2-yl)pyridine-3-carbaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its unique structure, which includes a pyridine ring substituted with a prop-1-en-2-yl group and a carbaldehyde group, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with appropriate reagents to introduce the prop-1-en-2-yl and carbaldehyde groups . Another method involves the aerobic oxidation of the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride: Similar structure but with a propan-2-yl group instead of a prop-1-en-2-yl group.
3-Pyridinecarboxaldehyde: Lacks the prop-1-en-2-yl group but shares the pyridine and carbaldehyde functionalities.
Uniqueness
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
5-prop-1-en-2-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-6H,1H2,2H3;1H |
InChI-Schlüssel |
MVVPJXFAXUHLTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CN=CC(=C1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


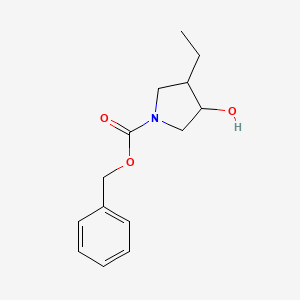
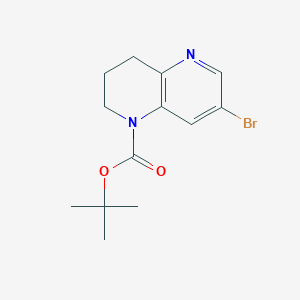
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
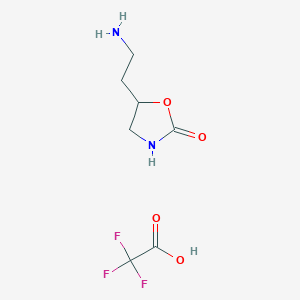
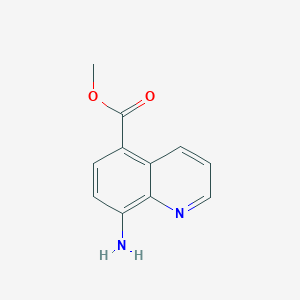
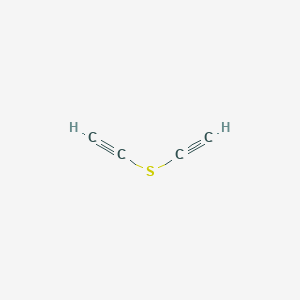
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
